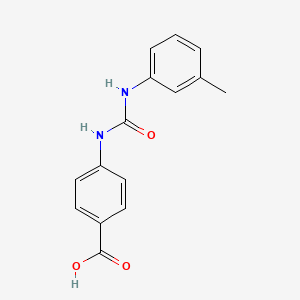

4-(3-(m-Tolyl)ureido)benzoic acid

Description

4-(3-(m-Tolyl)ureido)benzoic acid is a urea derivative featuring a benzoic acid core substituted with a ureido group linked to a meta-methylphenyl (m-tolyl) moiety. Its molecular formula is C₁₅H₁₄N₂O₃, with a monoisotopic mass of 270.1004 Da . While direct literature on its synthesis or applications is sparse, its structural analogs are well-studied in medicinal chemistry, particularly as soluble epoxide hydrolase (sEH) inhibitors, carbonic anhydrase (CA) inhibitors, and kinase-targeting agents .

Properties

CAS No. |

74088-11-2 |

|---|---|

Molecular Formula |

C15H14N2O3 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

4-[(3-methylphenyl)carbamoylamino]benzoic acid |

InChI |

InChI=1S/C15H14N2O3/c1-10-3-2-4-13(9-10)17-15(20)16-12-7-5-11(6-8-12)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20) |

InChI Key |

JKXOIJOQVHJTGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(3-(m-Tolyl)ureido)benzoic acid typically involves the reaction of m-tolyl isocyanate with 4-aminobenzoic acid. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

4-(3-(m-Tolyl)ureido)benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ureido group to an amine.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst

Scientific Research Applications

4-(3-(m-Tolyl)ureido)benzoic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the study of enzyme inhibitors and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.

Mechanism of Action

The mechanism of action of 4-(3-(m-Tolyl)ureido)benzoic acid is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions. The ureido group can form hydrogen bonds with various biological molecules, potentially influencing their activity and function .

Comparison with Similar Compounds

Key Observations :

- Adamantyl groups (as in t-AUCB) confer rigidity and metabolic stability, critical for oral bioavailability .

- Melting Points: Benzothiazole-containing derivatives (e.g., 14c) exhibit higher melting points (~285°C) due to strong intermolecular hydrogen bonding and π-π stacking, whereas pyridinyl analogs show non-coplanar conformations (dihedral angle = 176.04°) .

Soluble Epoxide Hydrolase (sEH) Inhibition

- t-AUCB : A benchmark sEH inhibitor with IC₅₀ = 1.3 nM , attributed to adamantane’s hydrophobic interactions and the urea group’s hydrogen bonding with catalytic residues .

- m-Tolyl Analog: No direct data, but meta-substituted phenyl ureas generally exhibit moderate sEH inhibition (IC₅₀ ~10–100 nM) due to suboptimal steric and electronic effects compared to adamantane .

Carbonic Anhydrase (CA) Inhibition

- Benzothiazole Derivatives (14a–c): Show selective inhibition against CA isoforms IX and XII (nanomolar IC₅₀), driven by sulfonamide/ureido interactions with Zn²⁺ in the active site .

- m-Tolyl Analog: Likely weak CA inhibition due to the absence of sulfonamide or cyanophenyl groups critical for Zn²⁺ coordination .

Biological Activity

4-(3-(m-Tolyl)ureido)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, analyzing various studies and their findings.

Chemical Structure and Properties

The compound this compound can be described by its chemical structure, which features a benzoic acid moiety linked to a ureido group substituted with a m-tolyl group. The molecular formula is C12H13N2O2, and it has a molecular weight of 219.25 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound has inhibitory effects against various bacterial strains.

- Anticancer Properties : Preliminary data suggest that it may induce apoptosis in cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Escherichia coli | 7.81 |

| Mycobacterium tuberculosis | 3.13 |

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. For instance, in studies involving breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability.

Case Study: Breast Cancer Cell Lines

A specific study investigated the effects of this compound on MCF-7 breast cancer cells. The findings included:

- IC50 Value : The half-maximal inhibitory concentration (IC50) was found to be approximately 15 µg/mL.

- Mechanism : Flow cytometry analysis indicated that treatment with the compound resulted in increased apoptosis rates compared to untreated controls.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering permeability and function.

- Apoptosis Induction : It activates pathways leading to programmed cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.